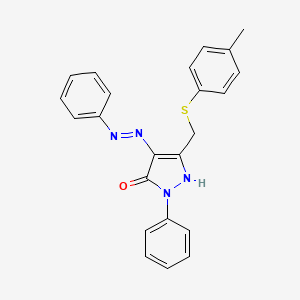
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide is a chemical compound with the molecular formula C16H19N3O2S It is known for its unique structure, which includes a quinoline ring substituted with trimethyl groups and a sulfanyl-propanoyl-urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide typically involves multiple steps. One common method starts with the preparation of 4,6,8-trimethylquinoline, which is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting intermediate is further reacted with propanoyl chloride to form the propanoyl derivative. Finally, the propanoyl derivative is treated with urea under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, potentially as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism by which N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and sulfanyl moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide
- 4-(2-((4,6,8-Trimethylquinolin-2-yl)thio)ethyl)morpholine
Uniqueness
This compound is unique due to its specific combination of a quinoline ring with trimethyl substitutions and a sulfanyl-propanoyl-urea moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Propiedades
Número CAS |
5540-91-0 |
|---|---|
Fórmula molecular |
C16H19N3O2S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C16H19N3O2S/c1-8-5-10(3)14-12(6-8)9(2)7-13(18-14)22-11(4)15(20)19-16(17)21/h5-7,11H,1-4H3,(H3,17,19,20,21) |
Clave InChI |
XVNZNKMHROEFLD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



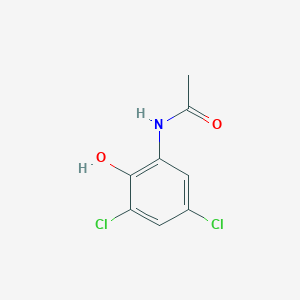
![N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B1657015.png)
![N-(2,5-dimethoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B1657018.png)
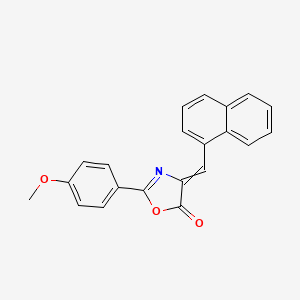
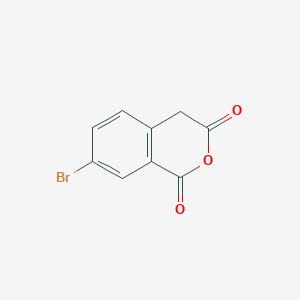
![2-[5-(2-Fluorophenoxy)pentylamino]ethanol](/img/structure/B1657022.png)
![N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657024.png)
![2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B1657026.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1657027.png)
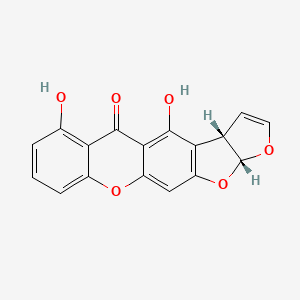
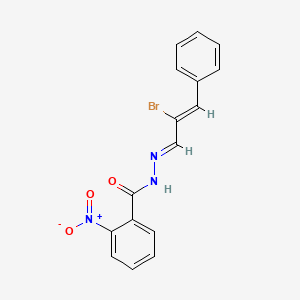
![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B1657031.png)
